molecular formula C11H11N3 B8800535 N-(pyridin-3-ylmethyl)pyridin-3-amine

N-(pyridin-3-ylmethyl)pyridin-3-amine

Cat. No. B8800535
M. Wt: 185.22 g/mol
InChI Key: WXKKZVDZGCWAKY-UHFFFAOYSA-N
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Patent
US06867298B2

Procedure details

Using the general procedure, 3-bromopyridine (96 μL, 1.0 mmol) was coupled with 3-(aminomethyl)pyridine (153 μL, 1.5 mmol) at 90° C. for 20 h. Purification of the crude product by column chromatography on silica gel using dichloromethane(saturated with ammonia)/methanol (15:1) as eluent afforded the desired product as a light yellow liquid (153 mg, 83% yield). Rf=0.4 (dichloromethane(saturated with ammonia)/methanol=10:1).
Quantity
96 μL
Type
reactant
Reaction Step One
Quantity
153 μL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[NH2:8][CH2:9][C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1>>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([NH:8][CH2:9][C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
96 μL
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Two
Name
Quantity
153 μL
Type
reactant
Smiles
NCC=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the crude product by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)NCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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